PROTAC CRABP-II Degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H60N4O9 |

|---|---|

Molecular Weight |

764.9 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-9-[(3E)-3-[2-[2-[2-[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]oxyethoxy]ethylamino]-2-oxoethoxy]imino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C42H60N4O9/c1-28(2)24-36(45-40(51)39(50)34(43)26-32-14-9-8-10-15-32)41(52)54-23-22-53-21-20-44-37(47)27-55-46-35-18-19-42(6,7)33(31(35)5)17-16-29(3)12-11-13-30(4)25-38(48)49/h8-17,25,28,34,36,39,50H,18-24,26-27,43H2,1-7H3,(H,44,47)(H,45,51)(H,48,49)/b13-11+,17-16+,29-12+,30-25+,46-35+/t34-,36+,39+/m1/s1 |

InChI Key |

XEMRMMAFXLINDA-XVCXXHFGSA-N |

Isomeric SMILES |

CC\1=C(C(CC/C1=N\OCC(=O)NCCOCCOC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1=NOCC(=O)NCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PROTAC CRABP-II Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PROTAC CRABP-II Degrader-1, a pioneering molecule in the field of targeted protein degradation. This document details the molecular machinery hijacked by this PROTAC to achieve selective degradation of Cellular Retinoic Acid Binding Protein II (CRABP-II), presenting key quantitative data and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule designed to specifically eliminate CRABP-II from the cellular environment.[1][2] It operates by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The degrader is comprised of two key moieties connected by a chemical linker: a ligand that binds to the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) and another that binds to the target protein, CRABP-II.[1][2]

The mechanism unfolds in a catalytic manner:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to both cIAP1 and CRABP-II, bringing them into close proximity to form a ternary complex.[1][2]

-

Ubiquitination: Within this complex, cIAP1, acting as an E3 ligase, facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of CRABP-II. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[2]

-

Proteasomal Degradation: The polyubiquitinated CRABP-II is then recognized by the 26S proteasome, a large protein complex that degrades tagged proteins into smaller peptides, effectively eliminating CRABP-II from the cell.[1][2] The PROTAC molecule itself is not degraded in this process and can go on to induce the degradation of multiple CRABP-II proteins.

This targeted degradation of CRABP-II has been shown to inhibit the migration of cancer cells, highlighting its therapeutic potential.[1]

Quantitative Data: Degradation Efficiency

The following table summarizes the degradation efficiency of a CRABP-II degrader (referred to as compound 4b in the source literature, analogous to this compound) in IMR-32 human neuroblastoma cells after 24 hours of treatment. Data is presented as the percentage of remaining CRABP-II protein as determined by Western blot analysis.

| Concentration (µM) | Mean CRABP-II Remaining (%) | Standard Deviation |

| 0.1 | 93 | ± 5.8 |

| 0.3 | 58 | ± 4.7 |

| 1 | 52 | ± 3.5 |

| 3 | 46 | ± 4.1 |

| 10 | 45 | ± 3.8 |

Signaling Pathway Diagram

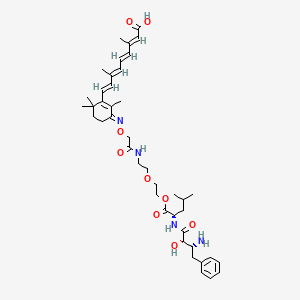

Caption: PROTAC-mediated degradation of CRABP-II.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Western Blotting for CRABP-II Degradation

This protocol is used to quantify the amount of CRABP-II protein in cells following treatment with the PROTAC degrader.

1. Cell Culture and Treatment:

- Culture IMR-32 human neuroblastoma cells in appropriate media supplemented with fetal bovine serum and antibiotics.

- Seed cells in 6-well plates and allow them to adhere overnight.

- Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control (DMSO) for 24 hours.

2. Cell Lysis:

- Wash cells with ice-cold phosphate-buffered saline (PBS).

- Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

- Scrape the cells and collect the lysate.

- Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

- Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% polyacrylamide gel.

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

- Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against CRABP-II overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

- Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

"Cell_Treatment" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="1. Cell Treatment with PROTAC"];

"Cell_Lysis" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="2. Cell Lysis"];

"Protein_Quantification" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="3. Protein Quantification"];

"SDS_PAGE" [fillcolor="#34A853", fontcolor="#FFFFFF", label="4. SDS-PAGE"];

"Transfer" [fillcolor="#34A853", fontcolor="#FFFFFF", label="5. Transfer to PVDF Membrane"];

"Blocking" [fillcolor="#FBBC05", fontcolor="#202124", label="6. Blocking"];

"Primary_Ab" [fillcolor="#FBBC05", fontcolor="#202124", label="7. Primary Antibody Incubation"];

"Secondary_Ab" [fillcolor="#FBBC05", fontcolor="#202124", label="8. Secondary Antibody Incubation"];

"Detection" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="9. ECL Detection"];

"Analysis" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="10. Data Analysis"];

"Cell_Treatment" -> "Cell_Lysis" -> "Protein_Quantification" -> "SDS_PAGE" -> "Transfer" -> "Blocking" -> "Primary_Ab" -> "Secondary_Ab" -> "Detection" -> "Analysis";

}

Caption: Workflow for Western Blotting analysis.

Co-Immunoprecipitation for Ternary Complex Formation

This protocol is used to confirm the physical interaction between cIAP1 and CRABP-II in the presence of the PROTAC degrader.

1. Cell Treatment and Lysis:

- Treat IMR-32 cells with this compound or vehicle control.

- Lyse the cells in a non-denaturing lysis buffer (e.g., 1% NP-40 in PBS) containing protease inhibitors.

2. Immunoprecipitation:

- Pre-clear the cell lysates by incubating with protein A/G-agarose beads.

- Incubate the pre-cleared lysates with an antibody against cIAP1 or an isotype control IgG overnight at 4°C.

- Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

- Wash the beads several times with lysis buffer to remove non-specific binding proteins.

3. Elution and Western Blotting:

- Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

- Analyze the eluted proteins by Western blotting as described above, using antibodies against both CRABP-II and cIAP1.

"Cell_Treatment" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="1. Cell Treatment with PROTAC"];

"Lysis" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="2. Non-denaturing Lysis"];

"Pre_clearing" [fillcolor="#34A853", fontcolor="#FFFFFF", label="3. Pre-clearing with Beads"];

"IP_Antibody" [fillcolor="#34A853", fontcolor="#FFFFFF", label="4. Incubation with IP Antibody"];

"Capture" [fillcolor="#FBBC05", fontcolor="#202124", label="5. Capture with Beads"];

"Washing" [fillcolor="#FBBC05", fontcolor="#202124", label="6. Washing"];

"Elution" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="7. Elution"];

"Western_Blot" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="8. Western Blot Analysis"];

"Cell_Treatment" -> "Lysis" -> "Pre_clearing" -> "IP_Antibody" -> "Capture" -> "Washing" -> "Elution" -> "Western_Blot";

}

Caption: Workflow for Co-Immunoprecipitation.

In Vitro Ubiquitination Assay

This assay directly demonstrates the ubiquitination of CRABP-II induced by the ternary complex.

1. Reaction Setup:

* Combine purified recombinant CRABP-II, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UbcH5a), ubiquitin, and cIAP1 in a reaction buffer.

* Add this compound or vehicle control to the reaction mixture.

* Initiate the reaction by adding ATP.

2. Incubation and Termination:

* Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

* Terminate the reaction by adding Laemmli sample buffer and boiling.

3. Western Blot Analysis:

* Analyze the reaction products by Western blotting using an antibody against CRABP-II to detect the appearance of higher molecular weight bands corresponding to ubiquitinated CRABP-II. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

References

- 1. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Cellular Retinoic Acid-Binding Protein II (CRABP-II) in Cancer: A Technical Guide for Researchers

Abstract

Cellular Retinoic Acid-Binding Protein II (CRABP-II) is an intracellular lipid-binding protein that plays a pivotal, yet complex and often contradictory, role in the landscape of oncology. Traditionally known for its function in shuttling retinoic acid (RA) to nuclear receptors to regulate gene transcription, recent evidence has unveiled a non-canonical, RA-independent function of CRABP-II in post-transcriptional gene regulation. This technical guide provides an in-depth exploration of the dual functions of CRABP-II in various cancers, its impact on critical cellular processes such as proliferation, apoptosis, metastasis, and drug resistance, and the intricate signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of cancer biology.

Introduction: The Dual Nature of CRABP-II in Cancer

Cellular Retinoic Acid-Binding Protein II (CRABP-II) is a small cytosolic protein that binds with high affinity to all-trans retinoic acid (RA), a potent derivative of vitamin A involved in regulating cell growth, differentiation, and apoptosis.[1][2] The function of CRABP-II in cancer is multifaceted and context-dependent, exhibiting both tumor-suppressive and pro-oncogenic activities. This duality stems from its two distinct mechanisms of action:

-

Canonical RA-Dependent Pathway: In its classical role, CRABP-II acts as a molecular chaperone, transporting RA from the cytoplasm to the nucleus.[3] There, it facilitates the loading of RA onto Retinoic Acid Receptors (RARs), which then heterodimerize with Retinoid X Receptors (RXRs). This complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription to typically induce anti-proliferative and pro-apoptotic effects.[4][5]

-

Non-Canonical RA-Independent Pathway: More recently, a novel function of CRABP-II has been identified that is independent of RA signaling. CRABP-II can interact with the RNA-binding protein HuR, enhancing its ability to bind to and stabilize target mRNAs.[3][4] This post-transcriptional regulation often affects genes involved in cancer progression, such as those promoting cell survival, migration, and drug resistance.[1][6]

The balance between these two pathways, often dictated by the specific cellular context and tumor type, determines the ultimate impact of CRABP-II on cancer development and progression.

CRABP-II Expression and Prognostic Significance in Human Cancers

The expression of CRABP-II is aberrantly regulated in a variety of solid tumors, and its levels often correlate with clinical outcomes. However, the prognostic significance of CRABP-II expression is highly dependent on the cancer type.

| Cancer Type | CRABP-II Expression Status | Correlation with Patient Prognosis | Reference(s) |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Highly overexpressed in tumors compared to normal pancreatic tissue.[6][7] | High expression is associated with significantly reduced overall survival (median survival of 18.93 months vs. 22.03 months for low expression).[6] | [6][7] |

| Breast Cancer | Expression is dependent on the estrogen receptor (ER) status. Higher in ER+ than ER- cells.[8] | In ER+ breast cancer, low CRABP-II expression correlates with reduced relapse-free survival. Conversely, in ER- breast cancer, high CRABP-II expression is associated with reduced relapse-free survival.[8] | [8] |

| Non-Small Cell Lung Cancer (NSCLC) | Significantly elevated in tumor tissues compared to adjacent normal tissues.[9] | High expression is correlated with reduced overall survival.[9] | [9] |

| Hepatocellular Carcinoma (HCC) | Upregulated in HCC tissues and cell lines. | High expression is associated with poor prognosis. | [10] |

Signaling Pathways Modulated by CRABP-II in Cancer

CRABP-II exerts its influence on cancer cells by modulating several key signaling pathways. These interactions can be either RA-dependent or RA-independent.

RA-Independent Signaling Pathways

A critical non-canonical function of CRABP-II is its interaction with the RNA-binding protein HuR. This interaction enhances the stability of specific target mRNAs, leading to their increased translation and subsequent impact on cancer cell behavior.

-

CRABP-II/HuR/SREBP-1c Pathway in Pancreatic Cancer: In pancreatic ductal adenocarcinoma (PDAC), CRABP-II forms a complex with HuR, which then binds to the 3'-UTR of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) mRNA.[6] This stabilizes the SREBP-1c transcript, leading to its overexpression. SREBP-1c, a key transcription factor in lipid metabolism, upregulates genes involved in cholesterol biosynthesis and uptake. The resulting accumulation of cholesterol in lipid rafts enhances AKT survival signaling, contributing to gemcitabine (B846) resistance.[6][11]

References

- 1. researchgate.net [researchgate.net]

- 2. oncotarget.com [oncotarget.com]

- 3. Cellular retinoid binding-proteins, CRBP, CRABP, FABP5: effects on retinoid metabolism, function and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Retinoic Acid-binding Protein 2 Inhibits Tumor Growth by Two Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular retinoic acid-binding protein 2 inhibits tumor growth by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRABP-II is a highly sensitive and specific diagnostic molecular marker for pancreatic ductal adenocarcinoma in distinguishing from benign pancreatic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CRABP2 regulates invasion and metastasis of breast cancer through hippo pathway dependent on ER status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jcancer.org [jcancer.org]

- 10. Downregulation of CRABP2 Inhibit the Tumorigenesis of Hepatocellular Carcinoma In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of PROTAC CRABP-II Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of PROTAC CRABP-II Degrader-1, a pioneering molecule in the field of targeted protein degradation. Cellular Retinoic Acid-Binding Protein II (CRABP-II) is a key intracellular lipid-binding protein implicated in cellular growth, differentiation, and oncogenic pathways, particularly in pancreatic cancer.[1] The development of a proteolysis-targeting chimera (PROTAC) to selectively degrade CRABP-II represents a significant advancement in therapeutic strategies targeting this protein. This document details the quantitative metrics of this compound, outlines the experimental protocols for its characterization, and visualizes the associated biological pathways and experimental workflows.

Introduction to this compound

This compound, also known in the scientific literature as SNIPER-4 or compound 4b, is a heterobifunctional molecule designed to induce the selective degradation of CRABP-II.[2][3] It achieves this by hijacking the cellular ubiquitin-proteasome system. The molecule is composed of two key moieties connected by a flexible linker:

-

A ligand for CRABP-II: All-trans retinoic acid (ATRA), the natural ligand for CRABP-II, serves to bind the target protein.[2]

-

A ligand for an E3 Ubiquitin Ligase: Methyl bestatin (B1682670) (MeBS) is utilized to recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[2]

By simultaneously binding to both CRABP-II and cIAP1, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of CRABP-II and its subsequent degradation by the proteasome.[1][2][4]

Quantitative Data Summary

The efficacy of this compound has been characterized by its degradation potency and binding affinities. The following tables summarize the key quantitative data, compiled from seminal studies on this molecule.

Table 1: Degradation Efficacy of this compound

| Parameter | Value | Cell Line | Conditions | Reference |

| DC50 | ~1 µM | IMR-32 | 24h treatment | Itoh et al., 2010 |

| Dmax | >80% | IMR-32 | 24h treatment | Itoh et al., 2010 |

Note: DC50 is the concentration of the degrader required to induce 50% of the maximal protein degradation. Dmax is the maximum percentage of protein degradation achieved.

Table 2: Binding Affinities

| Component | Binding Partner | Kd | Assay Method | Reference |

| All-trans retinoic acid (ATRA) | CRABP-II | ~14.2 nM | Radioligand Binding Assay | Dong et al., 1999 |

| Methyl bestatin (MeBS) | cIAP1 | Micromolar range | Biochemical Assays | Itoh et al., 2010 |

| This compound | CRABP-II | Not explicitly reported | - | - |

| This compound | cIAP1 | Not explicitly reported | - | - |

Note: While the binding affinities of the individual ligands are known, the affinities of the full PROTAC molecule to its respective targets have not been explicitly detailed in the reviewed literature.

Signaling Pathways and Mechanism of Action

CRABP-II Signaling Pathway

CRABP-II is a cytosolic protein that binds to all-trans retinoic acid (RA) with high affinity and transports it from the cytoplasm to the nucleus. In the nucleus, RA is transferred to the retinoic acid receptor (RAR), which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to retinoic acid response elements (RAREs) on DNA, regulating the transcription of target genes involved in cell growth, differentiation, and apoptosis. In certain cancers, such as pancreatic ductal adenocarcinoma (PDAC), CRABP-II is overexpressed and contributes to drug resistance by modulating cholesterol metabolism and AKT survival signaling.[1]

Mechanism of Action of this compound

This compound acts as a molecular bridge, bringing CRABP-II into close proximity with the E3 ubiquitin ligase cIAP1. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of CRABP-II. The resulting polyubiquitinated CRABP-II is then recognized and degraded by the 26S proteasome.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound, based on standard practices and the cited literature.

Western Blotting for CRABP-II Degradation

Objective: To quantify the reduction in cellular CRABP-II protein levels following treatment with the PROTAC degrader.

Protocol:

-

Cell Culture and Treatment:

-

Seed IMR-32 (or other relevant) cells in 6-well plates and culture to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CRABP-II overnight at 4°C.

-

Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the CRABP-II band intensity to the corresponding loading control band intensity.

-

Immunoprecipitation for Ternary Complex Formation

Objective: To provide evidence for the formation of the CRABP-II-PROTAC-cIAP1 ternary complex.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex.

-

Lyse the cells as described in the western blotting protocol.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysates with an antibody against cIAP1 overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours.

-

Collect the beads by centrifugation and wash them several times with lysis buffer.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by western blotting using an antibody against CRABP-II.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of CRABP-II degradation on cell viability.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a suitable density.

-

After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

-

Formazan (B1609692) Solubilization:

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the discovery and characterization of a PROTAC degrader like CRABP-II Degrader-1.

Conclusion

This compound stands as a significant proof-of-concept for the application of PROTAC technology to target intracellular lipid-binding proteins. Its development has not only provided a valuable tool for studying the biological functions of CRABP-II but has also paved the way for the design of novel therapeutics for CRABP-II-dependent diseases. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to further investigate this molecule or develop new protein degraders.

References

- 1. Development of hybrid small molecules that induce degradation of estrogen receptor‐alpha and necrotic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins. | Semantic Scholar [semanticscholar.org]

- 4. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Gene Expression: An In-depth Technical Guide to the Role of CRABP-II in Retinoic Acid Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular Retinoic Acid-Binding Protein II (CRABP-II) is a key intracellular lipid-binding protein that plays a pivotal role in modulating the signaling pathways of retinoic acid (RA), a potent regulator of cell growth, differentiation, and embryonic development. This technical guide provides a comprehensive overview of the molecular mechanisms by which CRABP-II facilitates the genomic actions of RA. It details the direct "channeling" of RA to nuclear receptors, the intricacies of its nuclear translocation, and its function as a coactivator of RA-dependent gene transcription. This document summarizes key quantitative data, outlines detailed experimental protocols for studying CRABP-II function, and provides visual representations of the signaling pathways and experimental workflows. Understanding the multifaceted role of CRABP-II is critical for the development of novel therapeutic strategies targeting the RA signaling cascade in various pathological conditions, including cancer and skin aging.

Introduction: The Significance of CRABP-II in Retinoic Acid Homeostasis

Retinoic acid (RA), a metabolite of vitamin A, exerts its pleiotropic effects by binding to and activating nuclear retinoic acid receptors (RARs), which in turn regulate the transcription of target genes. The intracellular concentration and availability of RA are tightly controlled by a group of proteins, including the cellular retinoic acid-binding proteins (CRABPs). Two main isoforms, CRABP-I and CRABP-II, have been identified, sharing 75% amino acid sequence similarity but exhibiting distinct functions and tissue distribution.[1] While CRABP-I is thought to primarily sequester RA in the cytoplasm and facilitate its metabolism, CRABP-II is a positive regulator of RA signaling.[2][3] It actively transports RA from the cytoplasm to the nucleus, where it directly interacts with RARs to enhance their transcriptional activity.[3][4] This direct delivery mechanism, termed "channeling," sensitizes cells to RA-induced growth arrest and differentiation.[5] The expression of CRABP-II itself is induced by RA, suggesting a positive feedback loop in RA signaling.[6][7] Dysregulation of CRABP-II expression has been implicated in various diseases, including cancer and skin aging, making it an attractive target for therapeutic intervention.[8][9]

The Molecular Mechanism of CRABP-II Action

The function of CRABP-II in RA signaling is a multi-step process involving ligand binding, nuclear translocation, and interaction with the nuclear transcription machinery.

Ligand Binding and Conformational Change

CRABP-II binds all-trans-retinoic acid (atRA) with high affinity within a hydrophobic pocket.[10] This binding event induces a conformational change in the protein, which is crucial for its subsequent functions.[11]

Nuclear Translocation: A Regulated Journey

Upon binding RA, CRABP-II translocates from the cytoplasm to the nucleus.[11][12] This process is not passive but is regulated by at least two key mechanisms:

-

Ligand-Activated Nuclear Localization Signal (NLS): Unlike classical NLS sequences, CRABP-II possesses a "noncanonical" NLS that is formed by the spatial arrangement of specific amino acid residues (Lys20, Arg29, and Lys30) only after RA binding induces a conformational change.[10] This ligand-activated NLS is then recognized by importin α, facilitating nuclear import.[11]

-

SUMOylation: The binding of RA to CRABP-II also triggers its SUMOylation at lysine (B10760008) residue 102 (K102).[12][13] This post-translational modification is critical for the dissociation of apo-CRABP-II from the endoplasmic reticulum (ER), where it is sequestered in the absence of its ligand, and for its subsequent nuclear translocation.[13]

Interaction with Retinoic Acid Receptors (RARs)

In the nucleus, holo-CRABP-II directly interacts with RARs, which are typically found as heterodimers with retinoid X receptors (RXRs) bound to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[1][14] This interaction is mediated by a specific surface region on CRABP-II.[15]

"Channeling" of Retinoic Acid and Transcriptional Coactivation

The direct interaction between CRABP-II and RAR facilitates the direct transfer, or "channeling," of RA from the binding protein to the receptor.[3] This mechanism is significantly more efficient than the simple diffusion of RA and markedly enhances the transcriptional activity of RAR.[3] By increasing the local concentration of RA at the receptor, CRABP-II acts as a coactivator of RA-mediated gene transcription.[14][16]

Quantitative Data on CRABP-II Function

The following tables summarize key quantitative data from various studies, providing a comparative overview of CRABP-II's binding affinities and its impact on gene expression.

| Ligand | Binding Protein | Dissociation Constant (Kd) | Reference |

| all-trans-Retinoic Acid | CRABP-II | 7.6 nM | [17] |

| all-trans-Retinoic Acid | CRABP-I | 4.7 nM | [17] |

| all-trans-Retinoic Acid | CRABP-II | 10 - 20 nM | [1] |

| 9-cis-Retinoic Acid | CRABP-II | 50 - 70 nM | [1] |

Table 1: Binding Affinities of CRABPs for Retinoids. This table presents the equilibrium dissociation constants (Kd) for the interaction of CRABP-I and CRABP-II with different retinoic acid isomers. Lower Kd values indicate higher binding affinity.

| Cell Line | Reporter/Gene | Fold Enhancement of RA-induced Activation (with CRABP-II overexpression) | Reference |

| MDA-MB-231 | RARE Reporter | 3-fold | [2] |

| SC115 | Tissue Transglutaminase | 5-fold | [2] |

| SC115 | RARβ Expression | 5-fold | [2] |

| Cos-1 | hRARβ2 Promoter | ~10-fold | [1] |

Table 2: CRABP-II-Mediated Enhancement of Retinoic Acid-Induced Gene Expression. This table quantifies the fold-increase in the activation of RA-responsive reporters or endogenous genes upon ectopic expression of CRABP-II in different cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CRABP-II in retinoic acid signaling.

Analysis of CRABP-II mRNA Expression by Northern Blot

Objective: To determine the relative abundance of CRABP-II mRNA in different cell lines or tissues and to assess its regulation by RA.

Methodology:

-

RNA Extraction: Total RNA is extracted from cultured cells or tissues using a guanidinium (B1211019) thiocyanate-phenol-chloroform-based method.

-

Gel Electrophoresis: 10-20 µg of total RNA per sample is denatured and separated by size on a 1% agarose (B213101) gel containing formaldehyde.

-

Blotting: The separated RNA is transferred from the gel to a nylon membrane via capillary action overnight.

-

Hybridization: The membrane is prehybridized and then hybridized with a radiolabeled (e.g., ³²P) cDNA probe specific for CRABP-II.

-

Washing: The membrane is washed under stringent conditions to remove non-specifically bound probe.

-

Detection: The radioactive signal is detected by autoradiography. The intensity of the bands is quantified by densitometry and normalized to a housekeeping gene (e.g., GAPDH) to control for loading differences.

Reporter Gene Assay for RA-Mediated Transcriptional Activation

Objective: To quantify the effect of CRABP-II on the transcriptional activity of RARs in response to RA.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., COS-7, MDA-MB-231) is cultured in appropriate media. Cells are transiently transfected using a lipid-based transfection reagent with the following plasmids:

-

An expression vector for CRABP-II (or an empty vector control).

-

An expression vector for RAR.

-

A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with one or more RAREs (e.g., DR5-RARE).

-

A control plasmid expressing Renilla luciferase or another reporter for normalization of transfection efficiency.

-

-

Treatment: 24 hours post-transfection, cells are treated with various concentrations of all-trans-retinoic acid or vehicle (e.g., DMSO).

-

Cell Lysis and Assay: After 16-24 hours of treatment, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction is calculated as the ratio of normalized luciferase activity in RA-treated cells to that in vehicle-treated cells.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine if CRABP-II is part of the protein complex that binds to RAREs in the presence of RA.

Methodology:

-

Probe Preparation: A double-stranded oligonucleotide containing a consensus RARE sequence is end-labeled with a radioactive isotope (e.g., ³²P-γ-ATP) using T4 polynucleotide kinase.

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells overexpressing CRABP-II, RAR, and RXR, and treated with RA.

-

Binding Reaction: The labeled probe is incubated with the nuclear extract in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding. For supershift experiments, specific antibodies against CRABP-II, RARα, or RXRα are added to the reaction mixture.

-

Gel Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to an X-ray film to visualize the DNA-protein complexes. A "shift" in the mobility of the labeled probe indicates protein binding. A "supershift" (a further retardation of the complex) in the presence of a specific antibody confirms the presence of that protein in the complex.

Visualizing the CRABP-II Signaling Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathway of CRABP-II in Retinoic Acid-Mediated Gene Transcription

Caption: CRABP-II binds RA, undergoes SUMOylation, and translocates to the nucleus to activate gene transcription.

Experimental Workflow for Reporter Gene Assay

References

- 1. Physical and Functional Interactions between Cellular Retinoic Acid Binding Protein II and the Retinoic Acid-Dependent Nuclear Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cellular retinoic acid binding protein II is a positive regulator of retinoic acid signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct roles for cellular retinoic acid-binding proteins I and II in regulating signaling by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. CRABP2 cellular retinoic acid binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Structure of the human cellular retinoic acid-binding protein II gene. Early transcriptional regulation by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cellular retinoic acid binding protein-II expression and its potential role in skin aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are CRABP2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. A ligand-activated nuclear localization signal in cellular retinoic acid binding protein-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nuclear Translocation of Cellular Retinoic Acid-binding Protein II Is Regulated by Retinoic Acid-controlled SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nuclear translocation of cellular retinoic acid-binding protein II is regulated by retinoic acid-controlled SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Localization of the RAR interaction domain of cellular retinoic acid binding protein-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. CRABPs Alter all-trans-Retinoic Acid Metabolism by CYP26A1 via Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC CRABP-II Degrader-1: Target Protein Binding and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding and degradation mechanism of PROTAC CRABP-II Degrader-1, a proteolysis-targeting chimera designed to induce the selective degradation of Cellular Retinoic Acid-Binding Protein II (CRABP-II). This document details the underlying signaling pathways, experimental methodologies for characterization, and available quantitative data, focusing on the well-characterized analogs, SNIPER-4 and SNIPER-11, which employ the same mechanism of action.

Introduction to CRABP-II and PROTAC Technology

Cellular Retinoic Acid-Binding Protein II (CRABP-II) is a key intracellular protein responsible for the transport of all-trans retinoic acid (ATRA) from the cytoplasm to the nucleus.[1][2] Within the nucleus, CRABP-II facilitates the transfer of ATRA to Retinoic Acid Receptors (RARs), which then form heterodimers with Retinoid X Receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) on DNA, modulating the transcription of genes involved in cell growth, differentiation, and apoptosis.[2] Dysregulation of the retinoic acid signaling pathway and overexpression of CRABP-II have been implicated in various diseases, including cancer.[3]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of specific target proteins rather than inhibiting them.[4] this compound is a cIAP1-based PROTAC, also known as a SNIPER (Specific and Non-genetic IAP-dependent Protein ERaser).[5][6][7] It consists of a ligand that binds to CRABP-II (all-trans retinoic acid), a linker, and a ligand that recruits the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1).[1][8]

Mechanism of Action

The mechanism of action for this compound involves the formation of a ternary complex between CRABP-II, the PROTAC molecule, and the E3 ligase cIAP1. This proximity induces the ubiquitination of CRABP-II by cIAP1, marking it for degradation by the 26S proteasome.[1][8] This event-driven pharmacology allows for the catalytic degradation of the target protein, leading to a sustained reduction in its cellular levels.

CRABP-II Signaling Pathway

CRABP-II is a central component of the retinoic acid signaling pathway. By degrading CRABP-II, this compound disrupts the transport of ATRA to the nucleus, thereby inhibiting the transcription of RA-responsive genes. This can lead to downstream effects such as reduced cell proliferation and induction of apoptosis in cancer cells where this pathway is overactive.

Quantitative Data

Table 1: CRABP-II Degradation Data

| Compound | Cell Line | Concentration (µM) | Treatment Time (h) | % CRABP-II Degradation | Assay Type |

| SNIPER-4 | HeLa | 1 | 24 | Significant | Western Blot |

| SNIPER-11 | Panc-1 | 1 | 24 | Significant | Western Blot |

| SNIPER-11 | BxPC3 | 1 | 24 | Significant | Western Blot |

Note: "Significant" indicates a visually substantial decrease in protein levels as observed in published Western Blots. Precise percentage degradation values were not consistently reported.

Table 2: Cell Viability and Apoptosis Data

| Compound | Cell Line | Assay Type | Endpoint | Result |

| SNIPER-11 | Panc-1 | MTT Assay | Cell Viability | Dose-dependent decrease |

| SNIPER-11 | BxPC3 | MTT Assay | Cell Viability | Dose-dependent decrease |

| SNIPER-11 | Panc-1 | Annexin V Staining | Apoptosis | Increased apoptosis |

| SNIPER-11 | BxPC3 | Annexin V Staining | Apoptosis | Increased apoptosis |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and characterization of PROTAC molecules. The following sections provide protocols for key experiments used to assess the binding and degradation activity of CRABP-II degraders.

Western Blotting for CRABP-II Degradation

This protocol is used to quantify the reduction in cellular CRABP-II protein levels following treatment with the degrader.

Experimental Workflow:

Methodology:

-

Cell Seeding and Treatment: Plate cells (e.g., HeLa, Panc-1) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to CRABP-II overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the CRABP-II signal to the loading control signal to determine the percentage of protein degradation relative to the vehicle-treated control.

Co-Immunoprecipitation for Ternary Complex Formation

This assay is designed to demonstrate the formation of the CRABP-II :: PROTAC :: cIAP1 ternary complex within cells.

Methodology:

-

Cell Treatment and Lysis: Treat cells expressing CRABP-II with this compound or vehicle for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

-

Incubate the cleared lysates with an antibody against CRABP-II (or a tag if using an overexpressed tagged protein) overnight at 4°C to pull down CRABP-II and its binding partners.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against CRABP-II and cIAP1. The presence of cIAP1 in the CRABP-II immunoprecipitate from PROTAC-treated cells indicates the formation of the ternary complex.

In Vitro Ubiquitination Assay

This cell-free assay directly assesses the ability of the PROTAC to induce cIAP1-mediated ubiquitination of CRABP-II.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following recombinant components in ubiquitination buffer:

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant cIAP1

-

Recombinant CRABP-II

-

Ubiquitin

-

ATP

-

This compound or DMSO control

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow the ubiquitination cascade to proceed.

-

Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blotting using an anti-CRABP-II antibody. The appearance of higher molecular weight bands or a smear above the unmodified CRABP-II band in the PROTAC-treated sample indicates poly-ubiquitination.

Cell Viability Assay (MTT/MTS)

This assay measures the effect of CRABP-II degradation on the metabolic activity and proliferation of cancer cells.[3]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., Panc-1, BxPC3) in a 96-well plate and allow them to attach overnight.[3]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 2-4 hours. Live, metabolically active cells will convert the tetrazolium salt into a colored formazan (B1609692) product.

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the degrader concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound represents a promising targeted therapy approach for diseases driven by CRABP-II overexpression. By hijacking the cellular ubiquitin-proteasome system, this molecule effectively induces the degradation of CRABP-II, thereby disrupting the retinoic acid signaling pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize the binding, degradation, and cellular effects of this and other CRABP-II-targeting PROTACs. Further quantitative analysis of binding affinities and degradation kinetics will be crucial for the continued development and optimization of this therapeutic modality.

References

- 1. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting CRABP-II overcomes pancreatic cancer drug resistance by reversing lipid raft cholesterol accumulation and AKT survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adooq.com [adooq.com]

- 6. SNIPER | TargetMol [targetmol.com]

- 7. SNIPER(CRABP)-11 | TargetMol [targetmol.com]

- 8. CRABP2 cellular retinoic acid binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Whitepaper: Cellular Retinoic Acid-Binding Protein II (CRABP-II) as a Therapeutic Target in Neuroblastoma

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuroblastoma remains one of the most challenging pediatric cancers, particularly in its high-risk, MYCN-amplified form.[1][2][3] The MYCN oncogene drives tumor progression and is associated with poor clinical outcomes.[1][3] This technical guide explores the role of Cellular Retinoic Acid-Binding Protein II (CRABP-II) in the pathophysiology of neuroblastoma, establishing its position as a critical downstream effector and a component of an oncogenic autoregulatory loop with MYCN. We present evidence demonstrating that CRABP-II is a direct transcriptional target of MYCN and that its overexpression contributes to increased MYCN protein levels, thereby exacerbating the oncogenic phenotype.[1][3] This guide consolidates quantitative data, details key experimental methodologies, and visualizes the core signaling pathways, presenting a compelling case for CRABP-II as a viable therapeutic target for novel drug development in neuroblastoma.

Introduction to CRABP-II and Neuroblastoma

Neuroblastoma, a pediatric tumor of the peripheral nervous system derived from neural crest cells, accounts for approximately 15% of all childhood cancer deaths.[4] The most aggressive subtypes are often characterized by the amplification of the MYCN oncogene, a feature present in about 22% of tumors, which correlates strongly with advanced disease and poor prognosis.[1][3] MYCN is a transcription factor that orchestrates a complex oncogenic program.[1][2]

Cellular Retinoic Acid-Binding Protein II (CRABP-II) is a small cytosolic protein that binds all-trans retinoic acid (ATRA), a metabolite of vitamin A crucial for cellular differentiation.[5] Traditionally, CRABP-II is known for shuttling ATRA to the nucleus, where it binds to retinoic acid receptors (RARs) to modulate gene transcription.[6][7] However, emerging research has uncovered a more intricate and oncogenic role for CRABP-II in several cancers, including neuroblastoma, independent of its canonical function in retinoid signaling.[1][8]

The MYCN-CRABP-II Axis in Neuroblastoma Pathophysiology

CRABP-II is a Direct Transcriptional Target of MYCN

Compelling evidence establishes CRABP-II as a direct and novel transcriptional target of the MYCN oncogene.[1][3][9] Studies have shown that CRABP-II is expressed at significantly higher levels in primary neuroblastoma tumors with MYCN amplification compared to those with a single copy of the gene.[1][2][3] The regulation is direct; MYCN binds to a canonical E-box motif (CACGTG) within the CRABP-II promoter, driving its transcription.[2] This has been confirmed in cell line models where the regulated induction of MYCN leads to a proportional increase in CRABP-II expression, while MYCN repression results in a rapid decrease.[1][2][3]

An Autoregulatory Feedback Loop Amplifying MYCN Signaling

The relationship between MYCN and CRABP-II extends beyond simple downstream targeting. CRABP-II actively participates in a positive feedback loop that enhances MYCN's own expression and oncogenic activity. Overexpression of CRABP-II in neuroblastoma cell lines leads to a significant increase in MYCN protein levels.[1][3] This effect is not due to changes in MYCN mRNA stability or protein half-life but is attributed to an increase in de novo MYCN protein synthesis.[1][3]

The mechanism involves the upregulation of ELAV-like neuronal RNA-binding proteins, specifically HuB (Hel-N1) and HuD, following CRABP-II expression.[1][3] These Hu proteins are known to bind to the 3' untranslated region (UTR) of AU-rich mRNAs, including MYCN mRNA, enhancing their stability and/or translation.[1][3] This creates a vicious cycle where amplified MYCN drives CRABP-II expression, which in turn elevates MYCN protein levels, further fueling tumor progression and cell motility.[1]

Caption: The MYCN-CRABP-II autoregulatory feedback loop in neuroblastoma.

Quantitative Data Summary

The following table summarizes key quantitative findings regarding the role and regulation of CRABP-II in neuroblastoma.

| Finding | Cell Lines / Tumor Samples | Quantitative Result | Experimental Method | Reference(s) |

| CRABP-II Protein Expression | 31 advanced stage primary tumors | Significantly higher expression in MYCN-amplified (n=14) vs. MYCN single-copy (n=17) tumors (P = 0.003). | 2D SDS-PAGE, Western Blot | [3][10] |

| MYCN Regulation of CRABP-II | SH-EP tet-21 (MYCN-inducible cell line) | CRABP-II levels increase upon MYCN induction (tetracycline removal) and decrease within 2 hours of MYCN repression. | Western Blot | [2][3] |

| Effect of CRABP-II on MYCN Levels | NUB-6, SH-EP, SK-N-SH (stably transfected) | Stably transfected cells showed a significant increase in MYCN protein levels compared to vector controls. | Western Blot | [2][3] |

| Effect of CRABP-II Knockdown | NUB-6 cells | siRNA-mediated reduction in CRABP-II resulted in decreased MYCN protein levels. | siRNA, Western Blot | [3] |

| Effect of CRABP-II on Cell Motility | SH-EP, SK-N-SH (stably transfected) | CRABP-II expressing cells showed increased cell motility in wound healing and transwell migration assays. | Cell Migration Assays | [1][3] |

| CRABP-II Upregulation of Hu Proteins | NUB-6, SH-EP, SK-N-SH (stably transfected) | Increased expression of HuB (Hel-N1) and HuD proteins in CRABP-II overexpressing cells. | Western Blot, RT-PCR | [3] |

CRABP-II as a Therapeutic Target

The central role of CRABP-II in amplifying the MYCN oncogenic signal makes it a highly attractive therapeutic target.[1][5] Inhibiting CRABP-II offers a strategy to disrupt the feed-forward loop that sustains high levels of MYCN protein, potentially mitigating the aggressive phenotype of MYCN-amplified tumors. Therapeutic approaches could include:

-

Small Molecule Inhibitors: Developing compounds that bind to CRABP-II, preventing its interaction with downstream effectors or disrupting its role in the MYCN feedback loop.[5] Preclinical studies in other cancers are exploring the efficacy of CRABP-II inhibitors in reducing tumor growth.[5]

-

Gene Silencing Technologies: Utilizing siRNA or antisense oligonucleotides to specifically reduce CRABP-II expression, as has been demonstrated effectively at the preclinical level.[3]

-

Protein Degraders: Designing proteolysis-targeting chimeras (PROTACs) that specifically target CRABP-II for ubiquitination and subsequent proteasomal degradation.

Targeting CRABP-II could be particularly effective in combination with other therapies. For instance, reducing MYCN levels via CRABP-II inhibition may re-sensitize tumors to standard chemotherapy or other targeted agents.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of CRABP-II in neuroblastoma. Below are protocols for key experiments.

Protocol: siRNA-Mediated Knockdown of CRABP-II

This protocol describes the transient knockdown of CRABP-II to assess its impact on downstream targets like MYCN.

-

Cell Culture: Plate neuroblastoma cells (e.g., NUB-6, IMR-32) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

-

Transfection Reagent Preparation: Dilute CRABP-II specific siRNA and a non-targeting control siRNA separately in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes drop-wise to the cells.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

-

Harvesting and Analysis: Lyse the cells to extract protein. Determine the efficiency of CRABP-II knockdown and the effect on MYCN protein levels via Western Blot analysis (see Protocol 5.2).

Caption: Experimental workflow for siRNA-mediated knockdown of CRABP-II.

Protocol: Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify protein levels of CRABP-II, MYCN, and Hu proteins.

-

Protein Extraction: Lyse cells from Protocol 5.1 (or other experiments) in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for CRABP-II, MYCN, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each in TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Protocol: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to confirm the direct binding of a transcription factor (MYCN) to a specific DNA region (the CRABP-II promoter).

-

Cross-linking: Treat neuroblastoma cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis & Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation (IP): Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific to MYCN or a negative control IgG.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial spin column.

-

Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the E-box region of the CRABP-II promoter. An enrichment relative to the IgG control indicates direct binding.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Conclusion and Future Directions

The evidence strongly supports the role of CRABP-II as a critical component of MYCN-driven oncogenesis in neuroblastoma. Its position as a direct transcriptional target of MYCN and as a key factor in an autoregulatory loop that elevates MYCN protein levels solidifies its potential as a high-value therapeutic target. The disruption of this MYCN-CRABP-II axis represents a promising strategy to undermine the progression of high-risk neuroblastoma.

Future research should focus on the development and preclinical testing of specific CRABP-II inhibitors. Further elucidation of the precise mechanism by which CRABP-II upregulates Hu proteins will provide deeper insights into this pathway. Ultimately, targeting CRABP-II may offer a novel therapeutic avenue to improve outcomes for children with this devastating disease.

References

- 1. Cellular retinoic acid-binding protein II is a direct transcriptional target of MycN in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. What are CRABP2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Physical and Functional Interactions between Cellular Retinoic Acid Binding Protein II and the Retinoic Acid-Dependent Nuclear Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CRABP2 cellular retinoic acid binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

CRABP-II Expression in Pancreatic Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Retinoic Acid Binding Protein II (CRABP-II) is a small cytosolic protein that plays a crucial role in mediating the effects of retinoic acid (RA), a metabolite of vitamin A involved in cell growth, differentiation, and apoptosis.[1] Emerging evidence has implicated CRABP-II as a significant factor in the pathogenesis of pancreatic ductal adenocarcinoma (PDAC), one of the most lethal malignancies worldwide. In PDAC, CRABP-II is frequently overexpressed compared to normal pancreatic tissue and has been associated with key features of tumor progression, including enhanced cell migration, invasion, and resistance to chemotherapy.[2]

This technical guide provides an in-depth overview of CRABP-II expression in various pancreatic cancer models, details the experimental protocols used to assess its expression and function, and elucidates the key signaling pathways in which it participates. This information is intended to serve as a valuable resource for researchers and professionals in the field of pancreatic cancer biology and drug development.

Data Presentation: CRABP-II Expression in Pancreatic Cancer Models

CRABP-II expression is consistently upregulated in pancreatic cancer compared to normal pancreatic tissue and benign pancreatic conditions.[3] Its expression levels tend to increase with disease progression, from precursor lesions to invasive and metastatic cancer.[3]

Pancreatic Cancer Cell Lines

A comprehensive analysis of CRABP-II expression across a panel of human pancreatic cancer cell lines reveals heterogeneous expression levels. The following table summarizes the available data on both mRNA and protein expression.

| Cell Line | CRABP-II mRNA Expression (Relative to control) | CRABP-II Protein Expression (Relative to control) | Reference |

| BxPC-3 | High | High | [4] |

| Capan-1 | High | High | [4] |

| Panc-1 | High | High | [4] |

| Panc 10.05 | High | High | [4] |

| AsPC-1 | Low | Low | [4] |

| MIA PaCa-2 | Low | Low | [4] |

| HPAF-II | Moderate | Moderate | [4] |

| CFPAC-1 | Moderate | Moderate | [4] |

| Hs 766T | Low | Low | [4] |

| SU.86.86 | High | High | [4] |

| PL45 | Moderate | Moderate | [4] |

| T3M4 | High | High | [4] |

| Capan-2 | Low | Low | [4] |

Human Pancreatic Tissues

Immunohistochemical studies have demonstrated a clear distinction in CRABP-II expression between normal pancreas, precursor lesions (Pancreatic Intraepithelial Neoplasia - PanIN), and invasive PDAC.

| Tissue Type | CRABP-II Staining Intensity | Percentage of Positive Cases | Reference |

| Normal Pancreatic Ducts | Negative | 0% | [3] |

| Chronic Pancreatitis | Negative | 0% | [3] |

| PanIN-1 | Weak/Focal | <15% | [3] |

| PanIN-2 | Weak to Moderate | ~50% | [3] |

| PanIN-3 | Moderate to Strong/Diffuse | >80% | [3] |

| PDAC | Strong/Diffuse | 100% | [3] |

| Metastatic PDAC (Lymph Node) | Strong | 100% | [3] |

Patient-Derived Xenografts (PDX) and Genetically Engineered Mouse Models (GEMMs)

Data on CRABP-II expression in PDX models and GEMMs, such as the widely used KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mouse model, are still emerging. However, initial studies suggest that these models recapitulate the overexpression of CRABP-II observed in human tumors, making them valuable tools for preclinical studies.[5][6]

Signaling Pathways Involving CRABP-II

CRABP-II influences pancreatic cancer progression through at least two distinct signaling pathways: a canonical, retinoic acid-dependent pathway and a non-canonical, retinoic acid-independent pathway.

Canonical Retinoic Acid Signaling Pathway

In the canonical pathway, CRABP-II binds to all-trans retinoic acid (atRA) in the cytoplasm and facilitates its translocation into the nucleus.[1] Within the nucleus, the CRABP-II/atRA complex directly interacts with Retinoic Acid Receptors (RARs), acting as a co-activator to modulate the transcription of RA-responsive genes that regulate cell differentiation and proliferation.[1]

Non-Canonical, RA-Independent Signaling Pathways

CRABP-II also functions independently of retinoic acid by interacting with the RNA-binding protein HuR. This interaction stabilizes specific target mRNAs, leading to increased protein expression and promoting pro-tumorigenic phenotypes.

The CRABP-II/HuR complex binds to the 3'-untranslated region (3'-UTR) of Interleukin-8 (IL-8) mRNA, preventing its degradation.[5] The resulting increase in IL-8 protein expression promotes the secretion of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-14, which are key enzymes in the degradation of the extracellular matrix, thereby facilitating cancer cell migration and invasion.[5]

In a similar mechanism, the CRABP-II/HuR complex stabilizes the mRNA of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in cholesterol metabolism.[2] Increased SREBP-1c expression leads to the upregulation of its target genes, including HMG-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR).[2] This results in enhanced cholesterol uptake and accumulation in lipid rafts within the cell membrane, which in turn promotes the activation of the pro-survival AKT signaling pathway and contributes to resistance to gemcitabine (B846), a standard chemotherapeutic agent for pancreatic cancer.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study CRABP-II in pancreatic cancer models.

Western Blotting for CRABP-II Protein Expression

This protocol describes the detection and quantification of CRABP-II protein levels in pancreatic cancer cell lysates.

Materials:

-

Pancreatic cancer cell lines

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4-20% Mini-PROTEAN TGX Precast Protein Gels

-

Trans-Blot Turbo Mini PVDF Transfer Packs

-

5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary antibody: Rabbit anti-CRABP-II antibody (e.g., Abcam, cat# ab12345)

-

Primary antibody: Mouse anti-β-actin antibody (loading control)

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Secondary antibody: HRP-conjugated goat anti-mouse IgG

-

Clarity Western ECL Substrate

-

ChemiDoc Imaging System

Procedure:

-

Cell Lysis: Harvest cells and lyse in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

SDS-PAGE: Load 20-30 µg of protein per well onto a 4-20% Mini-PROTEAN TGX gel. Run the gel at 150V for approximately 1 hour or until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins to a PVDF membrane using the Trans-Blot Turbo Transfer System.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-CRABP-II antibody (e.g., 1:1000 dilution) and anti-β-actin antibody (e.g., 1:5000 dilution) in 5% milk/TBST overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) in 5% milk/TBST for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add Clarity Western ECL Substrate to the membrane and visualize the bands using a ChemiDoc Imaging System.

-

Quantification: Densitometric analysis of the bands can be performed using ImageJ or similar software. Normalize the CRABP-II band intensity to the corresponding β-actin band intensity.

Quantitative Real-Time PCR (qRT-PCR) for CRABP-II mRNA Expression

This protocol outlines the measurement of CRABP-II mRNA levels in pancreatic cancer cells.

Materials:

-

Pancreatic cancer cell lines

-

TRIzol reagent

-

High-Capacity cDNA Reverse Transcription Kit

-

PowerUp SYBR Green Master Mix

-

CRABP-II specific primers (Forward and Reverse)

-

GAPDH specific primers (housekeeping gene control)

-

Real-Time PCR System

Procedure:

-

RNA Extraction: Isolate total RNA from cells using TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.

-

qRT-PCR Reaction Setup: Prepare the reaction mixture containing PowerUp SYBR Green Master Mix, forward and reverse primers for CRABP-II or GAPDH (final concentration 10 µM each), and cDNA template.

-

Thermal Cycling: Perform the qRT-PCR using a standard thermal cycling protocol:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis

-

-

Data Analysis: Calculate the relative expression of CRABP-II mRNA using the 2-ΔΔCt method, with GAPDH as the internal control.

Immunohistochemistry (IHC) for CRABP-II in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol describes the staining of CRABP-II in pancreatic tissue sections.[3]

Materials:

-

FFPE pancreatic tissue sections (4 µm)

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval solution (e.g., EDTA-based, pH 9.0)

-

Hydrogen peroxide solution (3%)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-CRABP-II antibody (e.g., Abcam, 1:1000 dilution)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.[3]

-

Peroxidase Blocking: Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

-

Blocking: Block non-specific antibody binding with the blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-CRABP-II antibody overnight at 4°C.[3]

-

Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by streptavidin-HRP and visualize with DAB substrate.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

-

Analysis: Examine the slides under a microscope to assess the intensity and localization of CRABP-II staining.

Transwell Migration and Invasion Assays

This protocol is for assessing the effect of CRABP-II on the migratory and invasive potential of pancreatic cancer cells.

Materials:

-

Pancreatic cancer cells with modified CRABP-II expression (e.g., knockdown or knockout) and control cells

-

Transwell inserts with 8 µm pore size membranes

-

Matrigel (for invasion assay)

-

Serum-free medium and medium with 10% FBS

-

Cotton swabs

-

Crystal violet solution (0.5%)

Procedure:

-

Cell Preparation: Culture cells to ~80% confluency and then serum-starve overnight.

-

Chamber Preparation: For the invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

MTT Assay for Gemcitabine Resistance

This protocol is used to determine the effect of CRABP-II on the sensitivity of pancreatic cancer cells to the chemotherapeutic drug gemcitabine.

Materials:

-

Pancreatic cancer cells with modified CRABP-II expression and control cells

-

96-well plates

-

Gemcitabine

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of gemcitabine for 48-72 hours.

-

MTT Incubation: Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-